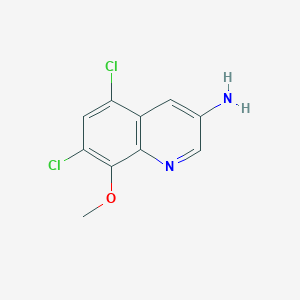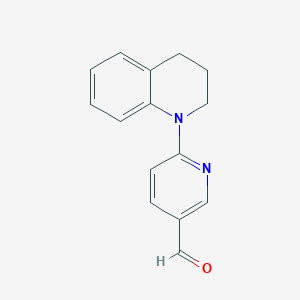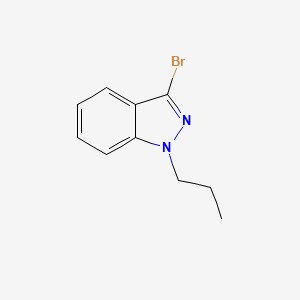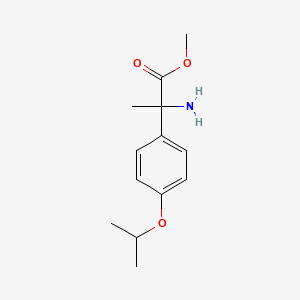
2,4-Dichloro-6-ethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-ethoxyquinoline: is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinoline typically involves the chlorination of 6-ethoxyquinoline. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: 2,4-Dichloro-6-ethoxyquinoline can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
科学的研究の応用
Chemistry: 2,4-Dichloro-6-ethoxyquinoline is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes and pathways in pathogenic organisms.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Its structural features allow it to interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 2,4-Dichloro-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer research, it may induce apoptosis by disrupting cellular pathways and signaling mechanisms.
類似化合物との比較
2,4-Dichloroquinoline: Lacks the ethoxy group, making it less versatile in certain reactions.
6-Ethoxyquinoline: Lacks the chlorine atoms, affecting its reactivity and biological activity.
2,4-Dichloro-6-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-6-ethoxyquinoline’s unique combination of chlorine and ethoxy groups enhances its reactivity and potential applications in various fields. Its structural features allow for selective interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H9Cl2NO |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
2,4-dichloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3 |
InChIキー |
OLNDNAJZRNAGQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)


![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)








